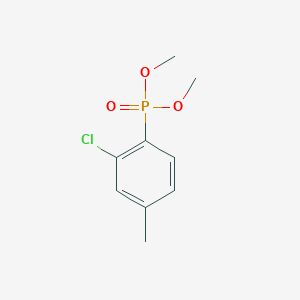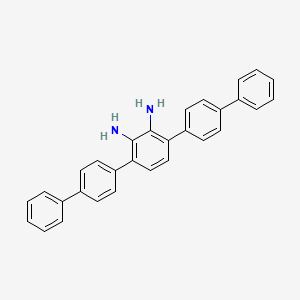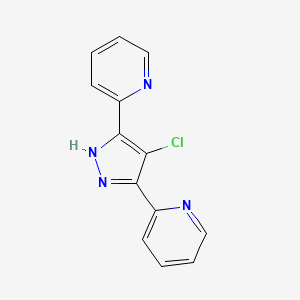
2,2'-(4-Chloro-1H-pyrazole-3,5-diyl)dipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Bis(2-pyridinyl)-4-chloro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with two pyridinyl groups and a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(2-pyridinyl)-4-chloro-1H-pyrazole typically involves the reaction of 2-pyridylhydrazine with 2,4-dichloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the hydrazine attacks the chloropyridine, leading to the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature and reaction time precisely.
化学反应分析
Types of Reactions
3,5-Bis(2-pyridinyl)-4-chloro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at reflux temperature.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of 3,5-Bis(2-pyridinyl)-1H-pyrazole.
Substitution: Formation of 3,5-Bis(2-pyridinyl)-4-substituted-1H-pyrazoles.
科学研究应用
3,5-Bis(2-pyridinyl)-4-chloro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential use in drug development, particularly as an inhibitor of specific enzymes.
作用机制
The mechanism of action of 3,5-Bis(2-pyridinyl)-4-chloro-1H-pyrazole involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system .
相似化合物的比较
Similar Compounds
3,5-Bis(2-pyridinyl)-1H-pyrazole: Lacks the chlorine atom, which can affect its reactivity and binding properties.
4-Chloro-3,5-diphenyl-1H-pyrazole: Substituted with phenyl groups instead of pyridinyl groups, leading to different electronic and steric properties.
Uniqueness
3,5-Bis(2-pyridinyl)-4-chloro-1H-pyrazole is unique due to the presence of both pyridinyl groups and a chlorine atom on the pyrazole ring. This combination of substituents imparts distinct electronic properties and reactivity, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
922506-46-5 |
|---|---|
分子式 |
C13H9ClN4 |
分子量 |
256.69 g/mol |
IUPAC 名称 |
2-(4-chloro-3-pyridin-2-yl-1H-pyrazol-5-yl)pyridine |
InChI |
InChI=1S/C13H9ClN4/c14-11-12(9-5-1-3-7-15-9)17-18-13(11)10-6-2-4-8-16-10/h1-8H,(H,17,18) |
InChI 键 |
MKFIPNLDPMEATG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=C(C(=NN2)C3=CC=CC=N3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


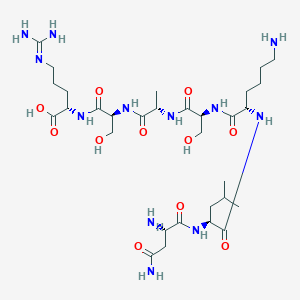
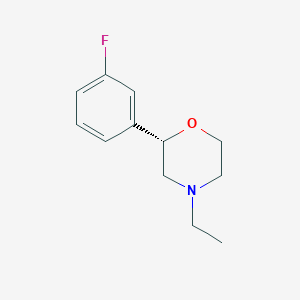
![(2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone]](/img/structure/B14180234.png)
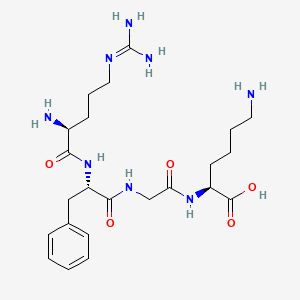
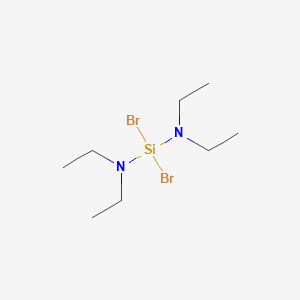

![5-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methyl-4,7-dioxo-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14180277.png)
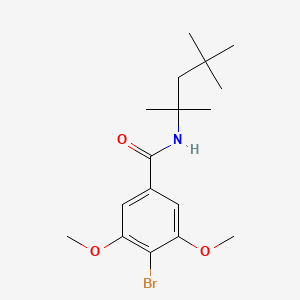
![4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid](/img/structure/B14180281.png)
![9,9'-Spirobi[9H-fluorene]-2,7-dicarbonitrile, 2'-bromo-](/img/structure/B14180284.png)
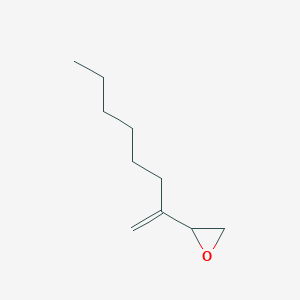
![2-{[2-(Diethoxyphosphoryl)phenoxy]methyl}prop-2-enoic acid](/img/structure/B14180294.png)
